4-(Ethylamino)-3-(trifluoromethyl)benzonitrile 4-(Ethylamino)-3-(trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17827474
InChI: InChI=1S/C10H9F3N2/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13/h3-5,15H,2H2,1H3
SMILES:
Molecular Formula: C10H9F3N2
Molecular Weight: 214.19 g/mol

4-(Ethylamino)-3-(trifluoromethyl)benzonitrile

CAS No.:

Cat. No.: VC17827474

Molecular Formula: C10H9F3N2

Molecular Weight: 214.19 g/mol

* For research use only. Not for human or veterinary use.

4-(Ethylamino)-3-(trifluoromethyl)benzonitrile -

Specification

Molecular Formula C10H9F3N2
Molecular Weight 214.19 g/mol
IUPAC Name 4-(ethylamino)-3-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C10H9F3N2/c1-2-15-9-4-3-7(6-14)5-8(9)10(11,12)13/h3-5,15H,2H2,1H3
Standard InChI Key SDSNYVQGWAQZGW-UHFFFAOYSA-N
Canonical SMILES CCNC1=C(C=C(C=C1)C#N)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(ethylamino)-3-(trifluoromethyl)benzonitrile is C₁₀H₁₀F₃N₂, with a molecular weight of 214.20 g/mol. Its structure combines a benzene ring with three distinct functional groups:

  • Nitrile (–C≡N) at position 1, contributing polarity and reactivity.

  • Trifluoromethyl (–CF₃) at position 3, imparting electron-withdrawing effects and metabolic stability.

  • Ethylamino (–NHCH₂CH₃) at position 4, introducing basicity and potential hydrogen-bonding capabilities.

Comparative analysis with similar compounds reveals trends:

  • The methylamino analog, 4-(methylamino)-3-(trifluoromethyl)benzonitrile (CAS 500585-94-4), has a molecular weight of 200.16 g/mol and a density of 1.3±0.1 g/cm³ .

  • Substituting methyl with ethyl increases molecular weight by ~14 g/mol and likely reduces density slightly due to increased alkyl chain length.

Synthetic Pathways

Cyanidation of Halogenated Precursors

Physicochemical Properties

Predicted Properties

PropertyValue (Estimated)Basis for Estimation
Boiling Point280–300 °C+40 °C vs. methylamino analog
LogP (Partition Coefficient)2.8–3.2Increased hydrophobicity from ethyl
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF)Analogous to CAS 327-74-2

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at ~2240 cm⁻¹ (C≡N stretch), 1320–1120 cm⁻¹ (C–F stretches), and 3350 cm⁻¹ (N–H stretch).

  • NMR:

    • ¹H NMR: Ethyl group signals at δ 1.2 (t, 3H, CH₃), δ 3.0 (q, 2H, CH₂), and δ 5.2 (s, 1H, NH).

    • ¹⁹F NMR: Single peak near δ -60 ppm for –CF₃.

Challenges and Future Directions

  • Synthetic Optimization: Current methods for analogous compounds yield ~90% , but ethylamino introduction may require tailored catalysts.

  • Toxicity Profiling: In vitro assays (e.g., Ames test) are needed to assess mutagenicity.

  • Applications Exploration: Computational docking studies could identify biological targets.

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